molecular formula C5H3NO4S B042502 4-nitrothiophene-2-carboxylic acid CAS No. 13138-70-0

4-nitrothiophene-2-carboxylic acid

Cat. No. B042502
Key on ui cas rn: 13138-70-0
M. Wt: 173.15 g/mol
InChI Key: SZHKHACZQDMGGI-UHFFFAOYSA-N
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Patent
US05519015

Procedure details

2-Thiophenecarboxylic acid (6.4 g, 50 mM) was suspended in acetic anhydride (15 ml) and fuming nitric acid (16 ml) in glacial acetic acid (25 ml) added slowly over 1 hour with stirring, while keeping the temperature of the reaction mixture below 30° C. The reaction mixture was stirred at ambient temperature for 2 hours. The product was purified by subjecting to chromatography (470 ml) on HP20SS resin using methanol/(water+1% acetic acid): 0/100→50/50 as eluant. The pure title compound was obtained (1.3 g) together with a mixture of 4- and 5- nitrothiophene-2-carboxylic acid (4.4 g).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].[N+:9]([O-])([OH:11])=[O:10]>C(OC(=O)C)(=O)C.C(O)(=O)C>[N+:9]([C:4]1[CH:3]=[C:2]([C:6]([OH:8])=[O:7])[S:1][CH:5]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 30° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at ambient temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The product was purified

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(SC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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